

Application Notes and Protocols: Synthesis and Purification of CMF019

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CMF019 is a potent, small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor involved in cardiovascular homeostasis.[1][2] As a G protein-biased agonist, **CMF019** holds significant therapeutic potential for conditions such as heart failure and pulmonary arterial hypertension.[3][4][5] This document provides a detailed protocol for the chemical synthesis and purification of **CMF019**, based on the expedient method developed by Trifonov et al. (2018). The protocol is designed to be accessible for researchers and professionals in drug development, enabling the production of **CMF019** for further investigation.

Data Presentation

Table 1: Summary of Quantitative Data for **CMF019** Synthesis and Purity



Parameter	Value	Reference
Synthesis		
Overall Yield	12%	-
Number of Linear Steps	7	-
Purity		-
Purity (School of Chemistry, University of Leeds)	>95%	
Purity (Tocris)	99.3%	-
Binding Affinity (pKi)		-
Human Apelin Receptor	8.58	_
Rat Apelin Receptor	8.49	-
Mouse Apelin Receptor	8.71	_

Experimental Protocols

I. Synthesis of CMF019 (Potassium Salt)

This protocol is adapted from the work of Trifonov et al. (2018) and outlines a seven-step linear synthesis of **CMF019**. The synthesis avoids the use of expensive microwave reactors and high-pressure hydrogenators.

Materials:

- Methyl 3-amino-4-(pentan-3-ylamino)benzoate (Intermediate 4)
- (Thiophene-2-yl)acetimidate salt (Intermediate 6)
- Enantiopure β-amino acid methyl ester
- Potassium hydroxide (KOH)
- Tetrahydrofuran (THF)



- Water
- Standard laboratory glassware and reagents for organic synthesis

Procedure:

- Formation of the Benzimidazole Ring: The synthesis begins with the condensation of methyl 3-amino-4-(pentan-3-ylamino)benzoate (Intermediate 4) with (thiophene-2-yl)acetimidate salt (Intermediate 6) to form the benzimidazole ring, yielding methyl 1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxylate (Intermediate 7).
- Saponification: The resulting methyl ester (Intermediate 7) is saponified to produce the free carboxylic acid, 1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxylic acid (Intermediate 8).
- Condensation with β-amino acid methyl ester: The free acid (Intermediate 8) is then condensed with the corresponding enantiopure β-amino acid methyl ester. This step generates methyl (S)-5-methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoate (Intermediate 9).
- Hydrolysis: The final step involves the hydrolysis of the methyl ester (Intermediate 9) using
 potassium hydroxide in a mixture of tetrahydrofuran and water. This yields the potassium salt
 of CMF019 (Compound 10).

II. Purification of CMF019

Following synthesis, **CMF019** is purified by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

- Crude CMF019 potassium salt
- HPLC system with a suitable detector (e.g., UV-Vis)
- Appropriate reversed-phase HPLC column (e.g., C18)
- HPLC-grade solvents (e.g., acetonitrile, water)

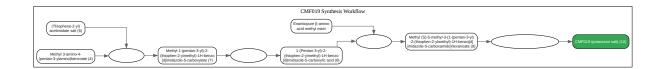


- Acid modifier (e.g., trifluoroacetic acid or formic acid)
- Filtration apparatus

General Protocol:

- Sample Preparation: Dissolve the crude **CMF019** in a suitable solvent, compatible with the HPLC mobile phase. Filter the sample to remove any particulate matter.
- HPLC Method Development: Develop a suitable gradient or isocratic HPLC method to achieve optimal separation of CMF019 from impurities. A typical starting point for a reversedphase column would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid.
- Purification: Inject the prepared sample onto the HPLC system. Collect the fractions corresponding to the CMF019 peak.
- Fraction Analysis: Analyze the collected fractions for purity using the same or a modified HPLC method.
- Solvent Evaporation: Pool the pure fractions and remove the HPLC solvents, typically by lyophilization or rotary evaporation, to obtain the purified CMF019 potassium salt.

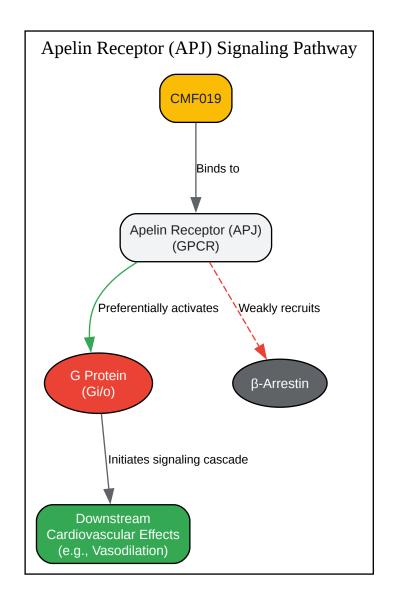
Visualizations



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Caption: Synthetic pathway for the production of the potassium salt of **CMF019**.





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Caption: Biased agonism of CMF019 at the apelin receptor.

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References



- 1. An Expedient Synthesis of CMF-019: (S)-5-Methyl-3-{1-(pentan-3-yl)-2- (thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic Acid, a Potent Apelin Receptor (APJ) Agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CMF-019 Wikipedia [en.wikipedia.org]
- 3. Frontiers | The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
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